N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide
Description
N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 2-hydroxyethyl group at position 1 and a phenyl group at position 2. The pyrazole ring is further linked to a thiophene-3-carboxamide moiety. This structure combines the electron-rich aromatic properties of thiophene with the hydrogen-bonding capability of the hydroxyethyl group, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-8-7-19-15(17-16(21)13-6-9-22-11-13)10-14(18-19)12-4-2-1-3-5-12/h1-6,9-11,20H,7-8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLRULKMSHRHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CSC=C3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented but would likely involve scalable versions of the laboratory synthesis methods. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or thiophene rings.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. The compound N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide has been evaluated for its efficacy against various cancer cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole, similar to the compound , showed promising results as inhibitors of tumor cell proliferation. For instance, certain derivatives exhibited IC50 values in the low micromolar range against MCF7 and A549 cancer cell lines, indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 5.0 |
| This compound | A549 | 7.0 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
Case Study : In a recent investigation, a related pyrazole compound was shown to significantly reduce TNF-alpha levels in LPS-stimulated macrophages, demonstrating its anti-inflammatory effects . This suggests that this compound may share similar properties.
Mechanism of Action
The mechanism of action for N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation but may include enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs with overlapping structural motifs:
N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide (Compound A)
- Structure : Pyrazole core with a 4-hydroxyphenyl hydrazide substituent and a 5-methylthiophene group.
- Substituents: The 4-hydroxyphenyl group enhances hydrophilicity compared to the hydroxyethyl group in the target compound. Electronic Effects: The methyl group on thiophene in Compound A may reduce steric hindrance compared to the unsubstituted thiophene in the target molecule.
- Research Findings : Compound A exhibits higher aqueous solubility (logP ≈ 2.1) but lower metabolic stability due to the hydrazide group’s susceptibility to hydrolysis .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (Compound B)
- Structure : Pyrazole substituted with a 3-chlorophenylsulfanyl group and a trifluoromethyl group.
- Key Differences :
- Electron-Withdrawing Groups : The trifluoromethyl (–CF₃) group in Compound B increases electrophilicity, contrasting with the hydroxyethyl group’s electron-donating nature.
- Sulfur Linkage : The sulfanyl (–S–) group enhances lipophilicity (logP ≈ 3.5) and may improve membrane permeability.
- Aldehyde Functional Group : Introduces reactivity for further derivatization, unlike the stable carboxamide in the target compound.
- Research Findings : Compound B shows superior binding affinity to kinase targets (IC₅₀ ≈ 0.8 µM) but lower solubility in polar solvents due to its hydrophobic substituents .
N-(2-chloro-6-methylphenyl)-2-((3-(pyridin-3-ylcarbamoyl)phenyl)amino)thiazole-5-carboxamide (Compound C)
- Structure : Thiazole-carboxamide core with pyridinyl and chlorophenyl substituents.
- Key Differences :
- Heterocycle : Thiazole replaces thiophene, increasing nitrogen’s electronegativity and altering π-π stacking interactions.
- Substituent Complexity : The pyridin-3-ylcarbamoyl group adds a secondary hydrogen-bonding site absent in the target compound.
- Research Findings : Compound C demonstrates enhanced inhibition of COX-2 (IC₅₀ ≈ 1.2 µM) but comparable solubility to the target compound due to balanced hydrophilic/hydrophobic groups .
Key Research Insights
- Hydroxyethyl vs. Hydroxyphenyl : The hydroxyethyl group in the target compound improves solubility without compromising metabolic stability, unlike Compound A’s hydrazide .
- Thiophene vs. Thiazole : Thiophene’s lower electronegativity compared to thiazole (Compound C) may reduce off-target interactions in kinase pathways .
- Synthetic Flexibility : Compound B’s aldehyde group allows modular derivatization, but the target compound’s carboxamide offers better stability for in vivo applications .
Biological Activity
N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, a thiophene moiety, and a carboxamide functional group, which contribute to its diverse biological activities.
Structural Formula
Biological Activity Overview
Research on this compound has indicated several significant biological activities, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anti-inflammatory Properties : Demonstrated ability to inhibit inflammatory pathways.
- Antitumor Effects : Shows cytotoxicity against various cancer cell lines.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory responses and cancer proliferation.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in the synthesis of pro-inflammatory mediators.
- Receptor Modulation : Potential interaction with receptors that regulate cell growth and apoptosis.
Antimicrobial Activity
A study conducted by Umesha et al. (2009) highlighted the antimicrobial properties of pyrazole derivatives, indicating that compounds similar to this compound can effectively combat bacterial infections .
Anti-inflammatory Effects
Research has shown that pyrazole derivatives can inhibit the release of TNF-alpha in LPS-stimulated macrophages, suggesting that this compound may share similar anti-inflammatory mechanisms .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values for these cell lines indicate significant growth inhibition .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| A549 | 26.00 |
| HCT116 | 17.82 |
Case Studies
- Study on Cytotoxicity : A recent study evaluated the cytotoxic potential of various pyrazole derivatives against cancer cell lines. The findings suggested that this compound could induce apoptosis in cancer cells through mitochondrial pathways .
- Anti-inflammatory Screening : Another investigation focused on the anti-inflammatory effects of the compound in animal models, showing reduced swelling and inflammation markers post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
